

Technical Guide: 1-(2-Chlorophenyl)-3-phenylthiourea (CAS No. 1932-36-1)

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Compound of Interest

Compound Name: 1-(2-Chlorophenyl)-3-phenylthiourea

Cat. No.: B160979

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-(2-Chlorophenyl)-3-phenylthiourea**, a molecule of interest in medicinal chemistry. The document details its chemical and physical properties, provides a general synthesis protocol, and summarizes its biological activities, including potential anticancer and antimicrobial effects. Experimental methodologies for key biological assays are outlined to facilitate further research and development. Additionally, a proposed mechanism of action involving the inhibition of the PI3K/Akt/mTOR signaling pathway is presented through a detailed pathway diagram.

Chemical and Physical Properties

1-(2-Chlorophenyl)-3-phenylthiourea is a disubstituted thiourea derivative with the chemical formula $C_{13}H_{11}ClN_2S$. Its chemical structure and key properties are summarized below.

Property	Value	Reference
CAS Number	1932-36-1	
Molecular Formula	C ₁₃ H ₁₁ CIN ₂ S	
Molecular Weight	262.76 g/mol	
Appearance	Solid	
Melting Point	152°C	[1]
Boiling Point (Predicted)	375.7 ± 44.0 °C	[1]
Density (Predicted)	1.385 ± 0.06 g/cm ³	[1]
pKa (Predicted)	12.14 ± 0.70	[1]

Synthesis

A general and adaptable method for the synthesis of N,N'-disubstituted thioureas, including **1-(2-Chlorophenyl)-3-phenylthiourea**, involves the reaction of an isothiocyanate with a primary amine. While a specific detailed protocol for this exact compound is not readily available in the cited literature, the following represents a common synthetic approach.

General Experimental Protocol: Synthesis of N,N'-Disubstituted Thioureas

This protocol is based on general methods for synthesizing phenylthiourea derivatives and may be adapted for **1-(2-Chlorophenyl)-3-phenylthiourea**.[\[2\]](#)[\[3\]](#)

Materials:

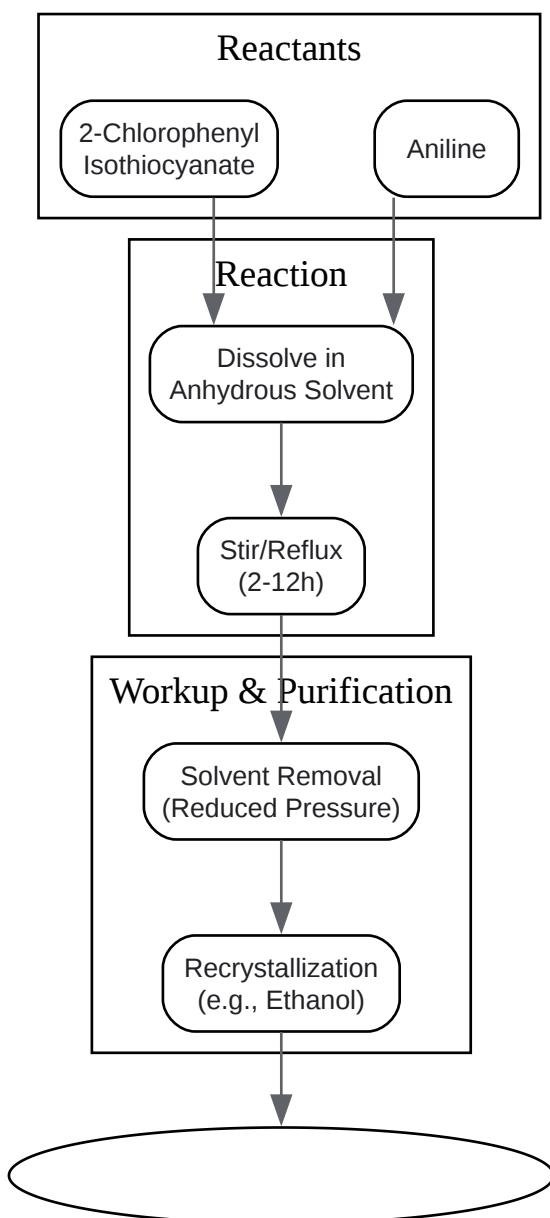
- 2-Chlorophenyl isothiocyanate
- Aniline
- Anhydrous solvent (e.g., acetone, tetrahydrofuran)
- Stirring apparatus

- Reflux condenser
- Filtration apparatus

Procedure:

- Dissolve equimolar amounts of 2-chlorophenyl isothiocyanate and aniline in a suitable anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- Stir the reaction mixture at room temperature or under reflux for a period of 2 to 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion of the reaction, the solvent is typically removed under reduced pressure.
- The resulting solid product is then purified, commonly by recrystallization from a suitable solvent such as ethanol, to yield the pure **1-(2-Chlorophenyl)-3-phenylthiourea**.[\[4\]](#)

Visual Representation of the Synthetic Workflow:

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A generalized workflow for the synthesis of **1-(2-Chlorophenyl)-3-phenylthiourea**.

Biological Activities and Quantitative Data

Thiourea derivatives have been extensively studied for their wide range of biological activities. While specific quantitative data for **1-(2-Chlorophenyl)-3-phenylthiourea** is limited in the available literature, data for structurally related compounds suggest potential anticancer and antimicrobial properties.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of phenylthiourea derivatives against various cancer cell lines. The tables below summarize the IC_{50} values for several related compounds.

Table 1: Cytotoxicity of Phenylthiourea Derivatives against Human Cancer Cell Lines[5]

Compound	Cell Line	IC_{50} (μ M)
3,4-Dichlorophenylthiourea	SW620 (metastatic colon cancer)	1.5 ± 0.72
4-(Trifluoromethyl)phenylthiourea	SW620 (metastatic colon cancer)	5.8 ± 0.76
4-Chlorophenylthiourea	SW620 (metastatic colon cancer)	7.6 ± 1.75
3-Chloro-4-fluorophenylthiourea	SW620 (metastatic colon cancer)	9.4 ± 1.85
4-(Trifluoromethyl)phenylthiourea	PC3 (metastatic prostate cancer)	6.9 ± 1.64

Table 2: Cytotoxicity of N,N'-Diarylthiourea Derivatives against Breast Cancer Cells[6]

Compound	Cell Line	IC_{50} (μ M)
Diarylthiourea 4	MCF-7	338.33 ± 1.52
Diarylthiourea 1	MCF-7	726.61 ± 1.29
Diarylthiourea 2	MCF-7	527.21 ± 1.28
Diarylthiourea 3	MCF-7	619.68 ± 4.33

Antimicrobial Activity

Thiourea derivatives have also demonstrated activity against various microbial strains. The minimum inhibitory concentration (MIC) is a key measure of this activity.^[7] The following table presents MIC values for some thiourea derivatives against bacterial and fungal strains.

Table 3: Antimicrobial Activity of Thiourea Derivatives^[8]

Compound	Microorganism	MIC (µg/mL)
1-Phenyl-3-(5-(4-chlorophenyl)-1H-imidazol-1-yl)thiourea	Staphylococcus aureus	6.25
1-Phenyl-3-(5-(4-chlorophenyl)-1H-imidazol-1-yl)thiourea	Bacillus subtilis	12.5
1-Phenyl-3-(5-(4-chlorophenyl)-1H-imidazol-1-yl)thiourea	Escherichia coli	12.5
1-Phenyl-3-(5-(4-chlorophenyl)-1H-imidazol-1-yl)thiourea	Candida albicans	25

Experimental Protocols for Biological Assays

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

- Cancer cell lines (e.g., MCF-7, SW620)
- Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics
- 96-well plates

- **1-(2-Chlorophenyl)-3-phenylthiourea**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- Microplate reader

Procedure:

- Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
- Prepare serial dilutions of **1-(2-Chlorophenyl)-3-phenylthiourea** in the cell culture medium.
- Replace the existing medium with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).
- Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
- Add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at the appropriate wavelength using a microplate reader.
- Calculate the percentage of cell viability and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against microbial strains.[\[9\]](#)

Materials:

- Bacterial or fungal strains

- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

- 96-well microtiter plates

- 1-(2-Chlorophenyl)-3-phenylthiourea**

- Standard antimicrobial agent (positive control)

- Spectrophotometer or microplate reader

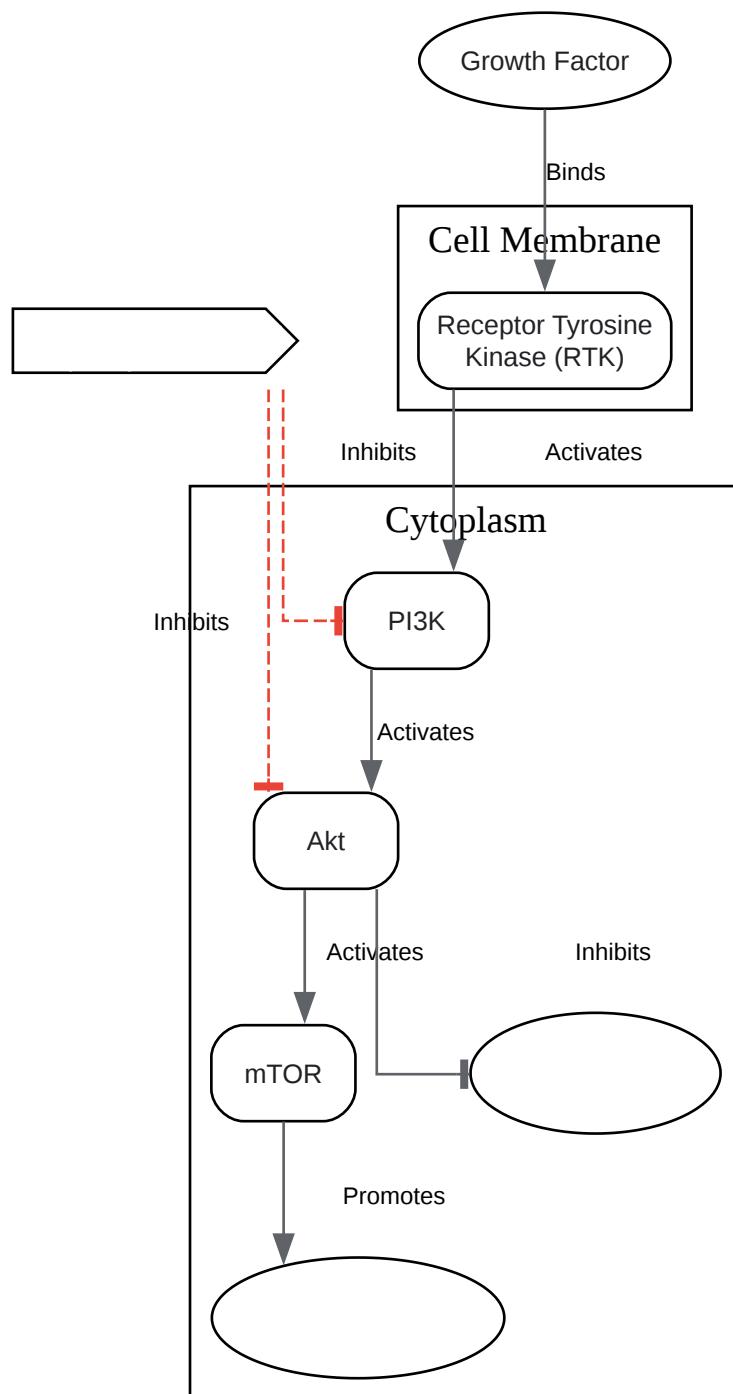
Procedure:

- Prepare a standardized inoculum of the microbial strain.
- Prepare serial twofold dilutions of **1-(2-Chlorophenyl)-3-phenylthiourea** in the broth medium in a 96-well plate.
- Inoculate each well with the microbial suspension. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).
- Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.
- Determine the MIC by visual inspection for the lowest concentration that shows no visible growth or by measuring the optical density.

Proposed Mechanism of Action

While the precise mechanism of action for **1-(2-Chlorophenyl)-3-phenylthiourea** is not definitively established, related urea and thiourea derivatives have been shown to inhibit key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.^{[10][11]} Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death).

Visual Representation of the Proposed Signaling Pathway Inhibition:



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Proposed inhibition of the PI3K/Akt/mTOR signaling pathway by **1-(2-Chlorophenyl)-3-phenylthiourea**.

Conclusion

1-(2-Chlorophenyl)-3-phenylthiourea is a compound with potential for further investigation in the fields of oncology and microbiology. This guide provides foundational information to support such research, including its chemical properties, a general synthesis approach, and protocols for evaluating its biological activity. The presented data on related compounds highlight the promise of this chemical class. Future studies should focus on obtaining specific quantitative biological data for **1-(2-Chlorophenyl)-3-phenylthiourea** and elucidating its precise mechanism of action to fully understand its therapeutic potential.

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